

# physicochemical properties of 3-chloro-N,N-diethylpropan-1-amine hydrochloride

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## Compound of Interest

**Compound Name:** 3-chloro-N,N-diethylpropan-1-amine hydrochloride

**Cat. No.:** B1580679

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An In-depth Technical Guide to the Physicochemical Properties of **3-chloro-N,N-diethylpropan-1-amine Hydrochloride**

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## Introduction

**3-chloro-N,N-diethylpropan-1-amine hydrochloride** is a key chemical intermediate, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, makes it a versatile building block. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for successful process development, formulation design, and regulatory compliance. This guide provides a comprehensive analysis of these properties, grounded in established scientific principles and analytical methodologies. We will explore the causality behind its chemical behavior, offering field-proven insights into its handling, analysis, and application.

## Chapter 1: Molecular Structure and Identification

The foundational characteristics of any chemical compound are dictated by its molecular structure. For **3-chloro-N,N-diethylpropan-1-amine hydrochloride**, its identity is established through a combination of empirical data and spectroscopic analysis.

## Chemical Identity

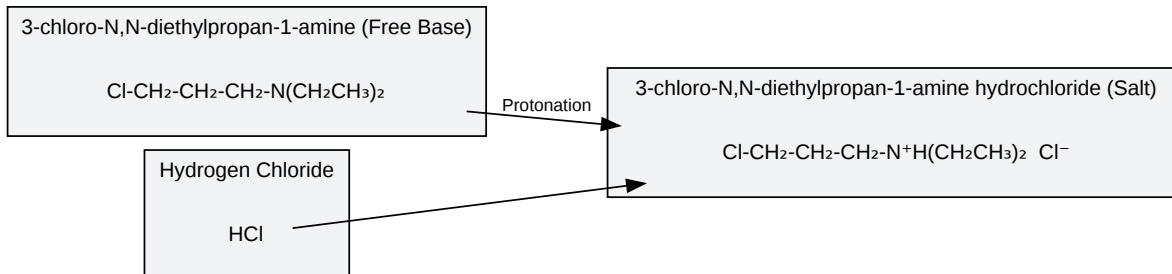
The compound is the hydrochloride salt of the free base, 3-chloro-N,N-diethylpropan-1-amine. The salt formation is crucial for improving the stability and handling characteristics of the otherwise liquid and potentially more reactive free base.

Property	Value	Source(s)
Chemical Name	3-chloro-N,N-diethylpropan-1-amine hydrochloride	<a href="#">[1]</a>
Synonyms	3-(Diethylamino)propyl Chloride Hydrochloride, N-(3-Chloropropyl)diethylamine HCl	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	4535-85-7	<a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>17</sub> Cl <sub>2</sub> N	<a href="#">[3]</a>
Molecular Weight	186.12 g/mol	<a href="#">[4]</a>
Appearance	White to off-white solid/crystalline powder	<a href="#">[5]</a> <a href="#">[6]</a>

## Structural Elucidation and the Role of the Hydrochloride Salt

The structure consists of a propyl chain substituted with a chlorine atom at the 3-position and a diethylamino group at the 1-position. The nitrogen atom of the tertiary amine is protonated by hydrogen chloride (HCl) to form the ammonium salt. This ionic character is the primary determinant of its physical state and solubility profile.

- Expertise & Experience: The conversion of the free base (a liquid) to the hydrochloride salt (a solid) is a common strategy in pharmaceutical development. It enhances stability by preventing volatilization and potential degradation pathways associated with the free tertiary amine, such as oxidation. The solid form is also more amenable to purification by recrystallization, accurate weighing, and incorporation into solid dosage forms.

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Caption: Formation of the hydrochloride salt from the free base.

## Chapter 2: Physicochemical Properties

The bulk properties of the compound are a direct consequence of its molecular structure. These parameters are critical for predicting its behavior in various experimental and physiological environments.

### Physical State and Thermal Properties

The ionic interactions in the hydrochloride salt create a stable crystal lattice, resulting in a solid state at room temperature with a defined melting point.

Property	Value	Source(s)
Melting Point	82 °C	[3]
Boiling Point (Free Base)	160-170.5 °C at 760 mmHg	[3][7]
Boiling Point (Salt)	170.5 °C at 760 mmHg	[3]
Thermal Decomposition	Begins above 200 °C	[3]

- Trustworthiness: The melting point is a key indicator of purity. A sharp melting range, as determined by a technique like Differential Scanning Calorimetry (DSC), suggests a highly pure substance. The significant increase in the boiling point of the salt compared to the free

base reflects the strong intermolecular ionic forces that must be overcome for volatilization.

[3]

## Solubility Profile

The presence of the charged ammonium group and the chloride counter-ion dramatically influences the compound's solubility.

- **Polar Solvents:** The hydrochloride salt exhibits excellent solubility in polar protic solvents like water and alcohols.[3] This is due to favorable ion-dipole interactions and hydrogen bonding between the solvent and the ionic salt.
- **Nonpolar Solvents:** Solubility in nonpolar solvents (e.g., hexanes, toluene) is expected to be low, as these solvents cannot effectively solvate the charged species.
- **Expertise & Experience:** The high aqueous solubility is a significant advantage in drug development. It simplifies the preparation of aqueous stock solutions for in vitro assays and can be a favorable attribute for developing parenteral (injectable) formulations. However, for oral dosage forms, the interplay between solubility and permeability (as predicted by Lipinski's rules) must be carefully considered.

## Acid-Base Properties (pKa)

The pKa value is a measure of the acidity of the protonated amine. A predicted pKa of 10.10 has been reported for the free base.

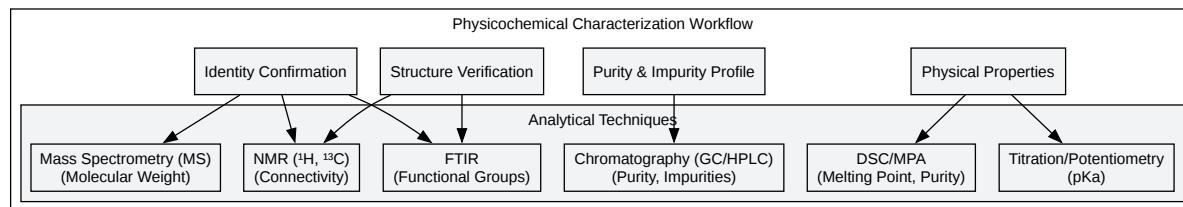
- **Authoritative Grounding:** The pKa is critical as it determines the ionization state of the molecule at a given pH. According to the Henderson-Hasselbalch equation, at physiological pH (~7.4), the amine will be almost entirely in its protonated, charged form. This has profound implications for:
  - **Absorption:** The charged species is generally less able to passively diffuse across lipid membranes (e.g., the intestinal wall) compared to the neutral free base.
  - **Formulation:** The pH of any liquid formulation must be controlled to ensure the compound remains in its most soluble (ionized) form and to prevent precipitation.

## Chapter 3: Analytical Characterization Workflow

A multi-technique approach is required for the unambiguous identification, structural confirmation, and purity assessment of **3-chloro-N,N-diethylpropan-1-amine hydrochloride**.

### Overview of Analytical Strategy

The characterization process is a self-validating system where each technique provides complementary information.



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Caption: A typical workflow for physicochemical characterization.

### Spectroscopic Analysis

Spectroscopic methods provide a fingerprint of the molecule, confirming its structure and functional groups.

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework. Certificates of Analysis for similar compounds often state that the <sup>1</sup>H NMR spectrum must be consistent with the structure and that purity is  $\geq 97.0\%$  as determined by NMR.[6][8]

Table: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (in ppm) (Note: These are predicted values. Actual spectra should be run on the specific sample and solvent for confirmation.)

Assignment ( <sup>1</sup> H NMR)	Predicted δ (ppm)	Assignment ( <sup>13</sup> C NMR)	Predicted δ (ppm)
N <sup>+</sup> H(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~11-12 (broad)	Cl-CH <sub>2</sub>	~42-44
Cl-CH <sub>2</sub>	~3.7-3.9	Cl-CH <sub>2</sub> -CH <sub>2</sub>	~25-27
N <sup>+</sup> H-CH <sub>2</sub> -CH <sub>2</sub>	~3.2-3.4	N <sup>+</sup> H-CH <sub>2</sub> -CH <sub>2</sub>	~50-52
CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub>	~2.2-2.4	N <sup>+</sup> H-CH <sub>2</sub> (CH <sub>3</sub> )	~47-49
N <sup>+</sup> H(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~1.3-1.5	N <sup>+</sup> H(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~10-12

IR spectroscopy is used to identify the presence of key functional groups.

Table: Expected IR Absorption Bands

Functional Group	Characteristic Absorption Range (cm <sup>-1</sup> )	Significance
N <sup>+</sup> -H Stretch	2400-2700 (broad)	Confirms the presence of the ammonium salt.
C-H (Alkyl) Stretch	2850-3000	Indicates the aliphatic hydrocarbon backbone.[8]
C-N Stretch	1000-1250	Corresponds to the carbon-nitrogen bond.[8]
C-Cl Stretch	600-800	Confirms the presence of the alkyl chloride.[8]

MS provides the molecular weight of the free base and information about its fragmentation pattern. The NIST Chemistry WebBook includes mass spectrum data for the free base (electron ionization).[9]

- Expected Observation: In Electrospray Ionization (ESI) MS, the primary ion observed would be the cationic free base [C<sub>7</sub>H<sub>16</sub>ClN + H]<sup>+</sup> at m/z 150.1. The characteristic isotopic pattern of chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments, serving as a definitive confirmation.

## Purity Determination

Purity is typically assessed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For the free base, a purity of >98.0% (GC) is often specified.[2][10]

- Trustworthiness: Validated chromatographic methods are the cornerstone of quality control. These methods must demonstrate specificity, linearity, accuracy, and precision. For a compound like this, a reverse-phase HPLC method with UV detection or a GC method with a flame ionization detector (FID) would be appropriate choices for separating the main component from any synthesis-related impurities.

## Chapter 4: Stability and Handling

Understanding the stability profile is crucial for ensuring the integrity of the compound during storage and use.

### Thermal Stability

The compound is thermally stable up to its melting point of 82°C.[3] Decomposition begins at temperatures exceeding 200°C.[3] This provides a safe operating window for most laboratory and manufacturing processes.

### Hygroscopicity

As an ionic salt, the compound is expected to be hygroscopic (tendency to absorb moisture from the air).

- Expertise & Experience: Hygroscopicity can affect the accuracy of weighing and may lead to physical changes (e.g., clumping) or even chemical degradation over time. It is a critical parameter to evaluate during preformulation studies.

### Recommended Storage Conditions

Based on its properties, the following storage conditions are recommended:

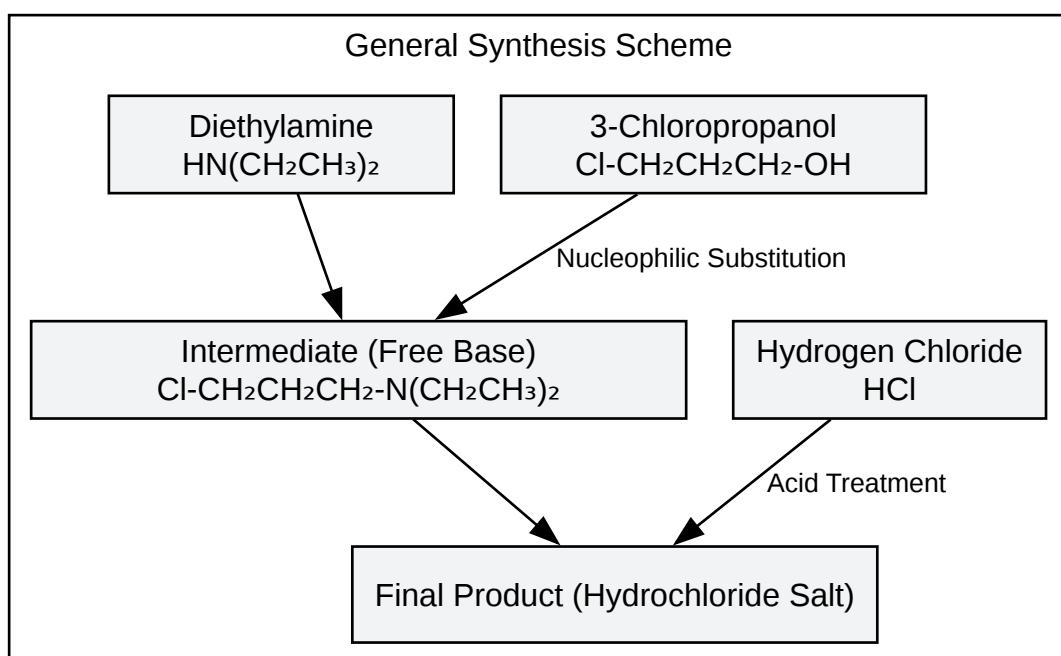
- Temperature: Store at room temperature or refrigerated, away from direct heat.[6]

- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect from moisture and air.[2]
- Location: Keep in a dry, well-ventilated place.[11]

## Chapter 5: Synthesis and Reactivity

### Common Synthetic Routes

The synthesis of **3-chloro-N,N-diethylpropan-1-amine hydrochloride** is typically achieved through nucleophilic substitution. A common laboratory-scale method involves the reaction of 3-chloropropanol with diethylamine, followed by treatment with HCl to precipitate the salt.[3] An alternative route is the alkylation of diethylamine with a suitable 3-carbon electrophile.[3]



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Caption: A simplified schematic of a common synthesis route.

## Core Reactivity Profile

The compound's reactivity is dominated by the alkyl chloride functional group. The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic

substitution reactions.<sup>[3]</sup> This reactivity is the basis for its utility as a synthetic intermediate, allowing for the covalent attachment of the diethylaminopropyl moiety to other molecules, such as amines or alcohols.<sup>[3]</sup>

## Chapter 6: Experimental Protocols

The following protocols are provided as examples of standard methodologies for characterizing the compound.

### Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)

- Instrument: Calibrated Differential Scanning Calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-hermetic aluminum pan.
- Method:
  - Equilibrate the sample at 25 °C.
  - Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min.
  - Use an inert purge gas (e.g., nitrogen) at a flow rate of 50 mL/min.
- Analysis: The melting point is determined as the onset temperature of the melting endotherm. The sharpness of the peak is indicative of purity.

### Protocol for Aqueous Solubility Assessment (Shake-Flask Method)

- Preparation: Prepare a series of vials containing a fixed volume of purified water (e.g., 10 mL).
- Procedure:
  - Add an excess amount of the compound to each vial to create a slurry.

- Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
- After agitation, allow the vials to stand for sedimentation.
- Analysis:
  - Carefully withdraw a sample from the clear supernatant and filter it through a 0.45 µm filter to remove any undissolved solids.
  - Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
  - The resulting concentration is the equilibrium solubility at that temperature.

## Example Protocol for Synthesis from 3-chloropropanol

(Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropanol (1.0 eq) and diethylamine (1.2 eq) in a suitable solvent (e.g., toluene).
- Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.
- Workup:
  - Cool the reaction mixture to room temperature.
  - Filter off any solids and concentrate the filtrate under reduced pressure to remove the solvent.
  - Dissolve the resulting crude free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).
- Salt Formation:

- Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) while stirring.
- The hydrochloride salt will precipitate out of the solution.
- Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

## Conclusion

**3-chloro-N,N-diethylpropan-1-amine hydrochloride** is a crystalline solid with high aqueous solubility, thermal stability up to its melting point of 82°C, and a predictable reactivity profile centered on its alkyl chloride group. Its conversion to the hydrochloride salt is a critical step that enhances its stability and handling properties, making it well-suited for its role as a pharmaceutical intermediate. The analytical techniques and protocols described herein form a robust framework for ensuring its quality, purity, and consistency, which are paramount for its application in the synthesis of safe and effective medicines.

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